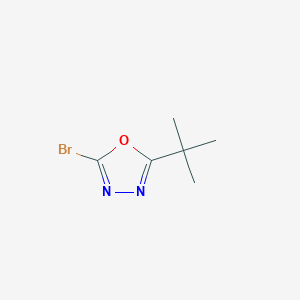

2-Bromo-5-(tert-butyl)-1,3,4-oxadiazole

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-5-tert-butyl-1,3,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2O/c1-6(2,3)4-8-9-5(7)10-4/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTZDIBCZHYRUKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN=C(O1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016820-98-6 | |

| Record name | 2-bromo-5-tert-butyl-1,3,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 5 Tert Butyl 1,3,4 Oxadiazole and Its Analogues

General Strategies for 1,3,4-Oxadiazole (B1194373) Ring Formation

The construction of the 1,3,4-oxadiazole ring is a foundational step in the synthesis of the target compound and its analogues. Two primary strategies dominate this field: oxidative cyclization and cyclodehydration reactions.

Oxidative Cyclization Approaches

Oxidative cyclization is a powerful method that typically starts from more readily available acyclic precursors like semicarbazones and acyl hydrazones. This approach involves an intramolecular ring closure facilitated by an oxidizing agent.

From Semicarbazones: Semicarbazones, derived from the condensation of aldehydes or ketones with semicarbazide (B1199961), can be converted into 2-amino-1,3,4-oxadiazoles. Various oxidizing systems have been developed for this transformation. For instance, iodine-mediated oxidative C-O bond formation provides a transition-metal-free pathway to these structures. nih.govacs.orgnih.gov Other notable oxidants include ceric ammonium (B1175870) nitrate (B79036), which can effect the cyclization under solvent-free conditions. Modern approaches also utilize visible-light-mediated photoredox catalysis to achieve this conversion under mild conditions. geneseo.edu

From Acyl Hydrazones: Acyl hydrazones, formed by condensing aldehydes with acyl hydrazides, are perhaps the most common precursors for 2,5-disubstituted 1,3,4-oxadiazoles. The transformation is an intramolecular cyclization that involves the loss of two protons and two electrons. A wide array of oxidizing agents can accomplish this, including:

Halogen-based reagents: Molecular iodine (I₂) and bromine (Br₂) are effective.

Hypervalent iodine reagents: Reagents like Dess-Martin periodinane are used for their mild and selective oxidizing capabilities.

Metal-based oxidants: Ceric ammonium nitrate (CAN) and potassium permanganate (B83412) (KMnO₄) have been successfully employed. rsc.org

Modern Methods: Newer protocols include electrochemical synthesis, which offers a greener alternative by avoiding stoichiometric chemical oxidants, and photo-oxidative cyclizations that can proceed without additives.

Table 1: Selected Oxidizing Agents for 1,3,4-Oxadiazole Formation

| Precursor | Oxidizing Agent | Key Features |

|---|---|---|

| Semicarbazone | Iodine (I₂) | Transition-metal-free, efficient C-O bond formation. nih.govacs.orgnih.gov |

| Semicarbazone | Ceric Ammonium Nitrate | Can be performed under solvent-free conditions. |

| Acyl hydrazone | Dess-Martin Periodinane | Mild, metal-free conditions at room temperature. |

| Acyl hydrazone | Copper(II) | Can act as a selective turn-on fluorescent sensor. rsc.org |

| Acyl hydrazone | Electrochemical Oxidation | Avoids stoichiometric oxidants, offering a greener process. |

Cyclodehydration Reactions

Cyclodehydration represents the most traditional and widely used method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles. This reaction involves the intramolecular cyclization of 1,2-diacylhydrazines (or N,N'-diacylhydrazines) with the elimination of a water molecule. researchgate.net The process requires a strong dehydrating agent to facilitate the ring closure.

A variety of powerful dehydrating agents are employed for this purpose, with the choice of reagent often depending on the substrate's sensitivity and the desired reaction conditions. Phosphorus oxychloride (POCl₃) is one of the most common and effective reagents for this transformation. researchgate.net Other frequently used agents include:

Phosphorus pentoxide (P₂O₅)

Thionyl chloride (SOCl₂)

Polyphosphoric acid (PPA)

Sulfuric acid (H₂SO₄)

Trifluoroacetic anhydride (B1165640)

The reaction mechanism generally involves the activation of one of the carbonyl oxygen atoms by the dehydrating agent, making the carbonyl carbon more electrophilic. This is followed by an intramolecular nucleophilic attack from the second amide's nitrogen or oxygen, leading to a cyclic intermediate that subsequently aromatizes to the stable 1,3,4-oxadiazole ring.

Table 2: Common Dehydrating Agents for 1,3,4-Oxadiazole Synthesis

| Reagent | Formula | Typical Application |

|---|---|---|

| Phosphorus Oxychloride | POCl₃ | Widely used for a broad range of 1,2-diacylhydrazine substrates. researchgate.net |

| Phosphorus Pentoxide | P₂O₅ | A very strong dehydrating agent, often used under harsh conditions. |

| Thionyl Chloride | SOCl₂ | Effective reagent, also used for synthesizing acid chlorides. |

| Polyphosphoric Acid | PPA | Acts as both a catalyst and a solvent at high temperatures. |

| Trifluoroacetic Anhydride | (CF₃CO)₂O | A powerful reagent for acid-sensitive substrates. |

Introduction of the tert-Butyl Moiety in 1,3,4-Oxadiazole Synthesis

To synthesize the target molecule, the sterically demanding tert-butyl group must be incorporated into the structure. This is typically achieved by using a precursor that already contains this bulky alkyl moiety.

Routes Involving tert-Butyl Carbazate (B1233558) as Precursor

Tert-butyl carbazate is a versatile reagent for introducing a protected hydrazine (B178648) functionality. In the context of oxadiazole synthesis, it can be used to build the heterocyclic core with a tert-butoxy (B1229062) group attached. For example, reacting tert-butyl carbazate with carbon disulfide and potassium hydroxide (B78521) yields 5-tert-butoxy-1,3,4-oxadiazole-2(3H)-thione. While this introduces a tert-butoxy group rather than a direct tert-butyl group, it demonstrates the utility of tert-butyl-containing starting materials in constructing the desired heterocyclic system.

Strategies for Incorporating Bulky Alkyl Groups

The most direct and common strategy for incorporating a bulky alkyl group like tert-butyl onto the 1,3,4-oxadiazole ring is to begin with a carboxylic acid derivative that already contains the group. For the synthesis of 5-(tert-butyl)-1,3,4-oxadiazole derivatives, the key starting material is pivalic acid (trimethylacetic acid) or its derivatives, such as pivaloyl chloride or pivalohydrazide (trimethylacetohydrazide).

For instance, to create a 2,5-disubstituted oxadiazole with a tert-butyl group at the 5-position, pivalohydrazide can be acylated with another carboxylic acid (or acid chloride), and the resulting 1,2-diacylhydrazine is then subjected to cyclodehydration using a reagent like POCl₃. Alternatively, pivalohydrazide can be condensed with an aldehyde to form an N-pivaloylhydrazone, which then undergoes oxidative cyclization. These methods ensure that the bulky tert-butyl group is precisely positioned on the final heterocyclic scaffold. nih.gov

Regioselective Bromination of 1,3,4-Oxadiazole Systems

The final step in the synthesis of 2-bromo-5-(tert-butyl)-1,3,4-oxadiazole is the introduction of a bromine atom at the 2-position of the ring. This must be done regioselectively, meaning the bromine must be directed specifically to the C2 position, leaving the C5 position (bearing the tert-butyl group) untouched.

A highly effective method for this transformation is a Sandmeyer-type reaction. organic-chemistry.orgnih.gov This classic reaction is used to replace an amino group on an aromatic or heteroaromatic ring with a halide via a diazonium salt intermediate. nih.gov To apply this to the target molecule, the precursor required is 5-(tert-butyl)-1,3,4-oxadiazol-2-amine . chemicalbook.com

The synthesis proceeds as follows:

Diazotization: The 2-amino group of 5-(tert-butyl)-1,3,4-oxadiazol-2-amine is treated with a nitrite (B80452) source, such as sodium nitrite (NaNO₂) in an acidic medium or an alkyl nitrite like tert-butyl nitrite, at low temperatures. This converts the amino group into a diazonium salt intermediate.

Halogenation: The unstable diazonium salt is then immediately treated with a copper(I) bromide (CuBr) or copper(II) bromide (CuBr₂) salt. The copper catalyst facilitates the displacement of the diazonium group (N₂) with a bromide anion, yielding the final product, this compound.

This two-step, one-pot procedure ensures that the bromine atom is installed exclusively at the 2-position, providing excellent regiocontrol. The synthesis of the necessary 2-amino precursor can itself be achieved through the cyclization of a semicarbazone derived from pivalaldehyde or via the reaction of pivalic acid with semicarbazide in the presence of POCl₃. researchgate.net

Direct Bromination Procedures (e.g., using tert-butyl nitrite and copper(II) bromide)

A primary method for the synthesis of 2-bromo-1,3,4-oxadiazoles involves a Sandmeyer-type reaction, which transforms a 2-amino-1,3,4-oxadiazole precursor into the desired 2-bromo derivative. This procedure is particularly effective for late-stage functionalization of the oxadiazole core.

The reaction typically employs a diazotizing agent, such as tert-butyl nitrite, in the presence of a copper(II) bromide (CuBr₂) source. The process begins with the in-situ formation of a diazonium salt from the 2-amino-oxadiazole. This intermediate is subsequently displaced by the bromide ion from the copper salt to yield the final product.

A representative procedure for an analogous compound, 2-bromo-5-methyl-1,3,4-oxadiazole, illustrates this methodology. chemicalbook.com The reaction is initiated by adding tert-butyl nitrite to a mixture of 5-methyl-1,3,4-oxadiazol-2-amine (B1270889) and CuBr₂ in acetonitrile (B52724) at a reduced temperature (0 °C) under an inert atmosphere. chemicalbook.com The mixture is then heated to facilitate the conversion, typically for a few hours. chemicalbook.com Following the reaction, a standard aqueous workup and purification by column chromatography are performed to isolate the 2-bromo-oxadiazole. chemicalbook.com This approach has been successfully applied to the synthesis of various 2-halo-thiazole derivatives as well, demonstrating its broader utility in heterocyclic chemistry. nih.gov

| Starting Material | Reagents | Solvent | Conditions | Yield | Reference |

| 5-methyl-1,3,4-oxadiazol-2-amine | tert-butyl nitrite, CuBr₂ | Acetonitrile | 0 °C to 65 °C, 3 h | 31% | chemicalbook.com |

| 4-((3-Fluorophenyl)ethynyl)thiazol-2-amine | tert-butyl nitrite, CuBr₂ | N/A | N/A | High Yield | nih.gov |

Bromine Atom Introduction via Precursor Functionalization

An alternative strategy involves incorporating the bromine atom into one of the starting materials before the cyclization step that forms the 1,3,4-oxadiazole ring. This method avoids the direct, and sometimes harsh, bromination of the heterocyclic core and relies on the versatility of building blocks.

One such approach begins with a bromo-substituted acylhydrazide. For instance, p-bromoanilino acetohydrazide can be reacted with various aromatic aldehydes to form N-substituted benzylidine hydrazides. nih.gov These intermediates are then subjected to oxidative cyclization using reagents like yellow mercuric oxide and iodine in a solvent such as dimethylformamide (DMF) to yield the corresponding 5-substituted 1,3,4-oxadiazole derivatives that carry the bromoaniline moiety. nih.gov

Another variation involves preparing N-substituted-2-bromoacetamides separately by reacting substituted amines with bromoacetyl bromide. who.int These bromo-functionalized intermediates can then be coupled with a pre-synthesized 5-substituted-1,3,4-oxadiazole-2-thiol. who.int This nucleophilic substitution reaction, typically carried out in DMF with a base like sodium hydride, results in the formation of a new thioether linkage, effectively incorporating the bromo-acetamide precursor into the final structure. who.int

Streamlined Synthetic Protocols and One-Pot Strategies for 2,5-Disubstituted 1,3,4-Oxadiazoles

One prominent one-pot approach involves the copper-catalyzed dual oxidation of hydrazides and arylacetic acids. nih.govacs.org In this protocol, a mixture of the starting materials is heated in a solvent like DMF under an oxygen atmosphere with a copper catalyst. nih.govacs.org The reaction proceeds through an oxidative decarboxylation of the arylacetic acid followed by an oxidative functionalization of the resulting imine C–H bond to form the oxadiazole ring. nih.govacs.org This method is advantageous as it avoids expensive ligands and uses oxygen as the terminal oxidant. nih.govacs.org

Other streamlined methods include:

Microwave-Assisted Synthesis : A rapid and efficient solvent-free synthesis can be achieved by condensing mono-arylhydrazides with acid chlorides under microwave irradiation. arabjchem.orgresearchgate.net This technique significantly reduces reaction times and often improves yields without the need for an added acid catalyst or dehydrating agent. researchgate.net

Catalytic Cyclization-Oxidation : Acid hydrazides can be treated with aromatic aldehydes in the presence of a catalyst like cerium(IV) ammonium nitrate to achieve a one-pot synthesis of 1,3,4-oxadiazoles. rsc.org

Synthesis-Arylation Strategy : A one-pot, two-stage process allows for the synthesis of the 1,3,4-oxadiazole ring from a carboxylic acid and N-isocyaniminotriphenylphosphorane (NIITP), followed by a copper-catalyzed arylation in the same pot. nih.gov This provides great flexibility for introducing diverse substituents at a late stage. nih.gov

| Starting Materials | Key Reagents/Conditions | Strategy | Reference |

| Hydrazides and Arylacetic Acids | Copper catalyst, O₂ atmosphere | One-Pot Dual Oxidation | nih.govacs.org |

| Mono-arylhydrazides and Acid Chlorides | Microwave irradiation, HMPA solvent | One-Pot Microwave Synthesis | researchgate.net |

| Acid Hydrazides and Aromatic Aldehydes | Cerium(IV) ammonium nitrate | One-Pot Catalyzed Cyclization | rsc.org |

| Carboxylic Acids, NIITP, Aryl Iodides | Copper catalyst (for second stage) | One-Pot Synthesis-Arylation | nih.gov |

Comparative Analysis of Synthetic Efficiencies and Selectivities

The choice of synthetic methodology for this compound and its analogues depends on factors such as the availability of starting materials, desired yield, and tolerance of functional groups to the reaction conditions.

Direct Bromination vs. Precursor Functionalization:

Selectivity: Direct bromination is highly selective for the 2-position when starting from a 2-amino-oxadiazole, as the reaction mechanism is dictated by the position of the amino group. The precursor functionalization approach offers high regioselectivity by design, as the bromine atom's position is pre-determined in the starting material. This avoids potential side reactions that could occur when exposing a complex oxadiazole to brominating agents.

Conventional Methods vs. One-Pot Strategies:

Efficiency: One-pot strategies are generally more efficient than traditional multi-step syntheses. They reduce reaction time, solvent usage, and purification steps, which translates to lower costs and less chemical waste. For example, microwave-assisted one-pot syntheses are noted for being rapid with good to excellent yields. researchgate.net The copper-catalyzed dual oxidation method is also highlighted for its high yields and avoidance of expensive ligands. nih.govacs.org

Versatility and Scope: Direct bromination is somewhat limited as it requires the corresponding 2-amino precursor. One-pot strategies, such as the synthesis-arylation approach, offer greater flexibility and a broader substrate scope, allowing for the generation of diverse libraries of compounds from simple carboxylic acids. nih.gov However, the catalysts and conditions used in some one-pot methods may not be compatible with all functional groups, potentially limiting their applicability compared to more traditional, albeit lengthier, routes.

Reactivity and Chemical Transformations of 2 Bromo 5 Tert Butyl 1,3,4 Oxadiazole

Reactivity of the Bromine Substituent

The bromine atom attached to the C-2 position of the oxadiazole ring is the most reactive site for many chemical transformations. Its susceptibility to displacement and participation in coupling reactions are key features of the molecule's synthetic utility.

Nucleophilic Substitution Reactions at the C-2 Position

Halogen-substituted 1,3,4-oxadiazoles are known to undergo nucleophilic substitution reactions where the halogen atom is displaced by a nucleophile. globalresearchonline.net This reactivity is attributed to the electron-withdrawing nature of the oxadiazole ring, which activates the C-Br bond towards nucleophilic attack. The bromine atom can be substituted with various nucleophiles, such as amines or thiols, typically in the presence of a base.

For instance, the reaction of 5-benzyl-1,3,4-oxadiazole-2-thiol (B1271584) with N-substituted-2-bromoacetamides in the presence of sodium hydride and dimethylformamide (DMF) results in the formation of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2''-sulfanyl acetamide (B32628). who.int While this example does not use the tert-butyl analog, it demonstrates the general principle of nucleophilic substitution at the C-2 position of a bromo-substituted 1,3,4-oxadiazole (B1194373).

Table 1: Examples of Nucleophilic Substitution Reactions on Bromo-1,3,4-oxadiazoles

| Reactant | Nucleophile | Conditions | Product |

|---|---|---|---|

| 5-benzyl-1,3,4-oxadiazole-2-thiol | N-substituted-2-bromoacetamides | NaH, DMF | N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2''-sulfanyl acetamide who.int |

Cross-Coupling Reactions (e.g., Alkynylation, Arylation)

The C-Br bond in 2-Bromo-5-(tert-butyl)-1,3,4-oxadiazole is amenable to various transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.

Alkynylation:

A notable transformation is the direct alkynylation of 1,3,4-oxadiazoles with alkynyl bromides. This reaction can proceed efficiently at room temperature in the presence of a copper catalyst, providing a direct route to heteroaryl-alkynyl conjugated systems. acs.orgnih.gov This methodology offers a rapid and convergent approach to synthesizing π-conjugated systems based on the oxadiazole core. acs.org

Arylation:

Palladium-catalyzed cross-coupling reactions are commonly employed for the arylation of the 1,3,4-oxadiazole ring. researchgate.net For example, the Suzuki-Miyaura coupling, which utilizes boronic acids in the presence of a palladium catalyst, can be used to form biaryl compounds. The direct arylation of 2-substituted 1,3,4-oxadiazoles with bromo(hetero)arenes has also been reported using a Pd/PTABS catalyst system. mdpi.com

Table 2: Examples of Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System | Product |

|---|---|---|---|

| Alkynylation | Alkynyl bromides | Copper catalyst | 2-Alkynyl-5-(tert-butyl)-1,3,4-oxadiazole acs.orgnih.gov |

| Arylation (Suzuki-Miyaura) | Boronic acids | Palladium catalyst | 2-Aryl-5-(tert-butyl)-1,3,4-oxadiazole |

Other Functional Group Interconversions of the C-Br Bond

Beyond nucleophilic substitution and cross-coupling, the C-Br bond can be involved in other functional group interconversions. These transformations can introduce a variety of functional groups at the C-2 position, further expanding the synthetic utility of this compound.

One such transformation is the conversion of the bromide to other halides, for instance, through a Finkelstein-type reaction. vanderbilt.edu Additionally, reduction of the C-Br bond can lead to the corresponding 2-(tert-butyl)-1,3,4-oxadiazole. While specific examples for the tert-butyl derivative are not prevalent in the searched literature, these are general transformations applicable to aryl and heteroaryl bromides. ub.edu

Reactivity of the 1,3,4-Oxadiazole Heterocycle

Aromaticity and its Influence on Chemical Stability and Reactivity

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle. However, the replacement of two -CH= groups in furan (B31954) with two pyridine-type nitrogen atoms (-N=) leads to a reduction in its aromaticity. globalresearchonline.netrroij.com This reduced aromaticity gives the oxadiazole ring some character of a conjugated diene. rroij.com

This somewhat diminished aromatic character, coupled with the electron-withdrawing effect of the two nitrogen atoms, makes electrophilic substitution at the carbon atoms of the oxadiazole ring exceedingly difficult due to low electron density. globalresearchonline.netrroij.com Conversely, the ring is generally resistant to nucleophilic attack unless activated by strongly electron-withdrawing groups. rroij.com The presence of electron-releasing groups can, however, facilitate the attack of electrophiles at the nitrogen atoms. globalresearchonline.netrroij.com

Oxidation and Reduction Chemistry of the Ring System

The 1,3,4-oxadiazole ring system can participate in oxidation and reduction reactions, leading to the formation of various derivatives. The specific outcomes of these reactions are dependent on the reagents and conditions employed. The stability of the oxadiazole ring generally makes it resistant to mild oxidizing and reducing agents. However, under more forcing conditions, transformations can occur. For instance, certain reducing agents can lead to the cleavage of the N-O bond and subsequent ring opening. The presence of substituents can significantly influence the susceptibility of the ring to redox reactions.

Hydrogen Bonding Capabilities of the Heteroatoms

The 1,3,4-oxadiazole ring of this compound contains three heteroatoms—two nitrogen atoms and one oxygen atom—that can act as hydrogen bond acceptors. dergipark.org.trnih.gov The electronegativity of these atoms results in regions of partial negative charge, making them capable of forming non-covalent interactions with hydrogen bond donors. dergipark.org.tr

Theoretical and experimental studies on similar heterocyclic systems, such as oxazole (B20620) and isoxazole, have shown that the nitrogen atoms are generally stronger hydrogen bond acceptors than the oxygen atom within the ring. researchgate.net This is attributed to the greater electron density and availability of the lone pair electrons on the nitrogen atoms. researchgate.net In the context of the 1,3,4-oxadiazole ring, both pyridine-type nitrogen atoms can participate in hydrogen bonding. nih.gov These interactions are crucial in various applications, including medicinal chemistry, where they can facilitate the binding of molecules to biological targets like enzyme receptors. nih.gov

The formation of these hydrogen bonds can influence the molecule's physical properties, such as solubility and crystal packing. In some cases, resonance-assisted hydrogen bonds (RAHBs) can form when the donor and acceptor are connected via π-conjugated systems, leading to enhanced stability. rsc.org While the tert-butyl group is not a hydrogen bond donor, the heteroatoms of the oxadiazole core provide sites for intermolecular interactions with protic solvents or other molecules containing O-H or N-H groups.

Table 1: Hydrogen Bonding Characteristics of Heteroatoms in the 1,3,4-Oxadiazole Ring

| Heteroatom | Type | Role in Hydrogen Bonding | Relative Strength |

| Nitrogen (N3, N4) | Pyridine-type | Acceptor | Stronger |

| Oxygen (O1) | Furan-type | Acceptor | Weaker |

Influence of the tert-Butyl Group on Reaction Pathways and Selectivity (Steric and Electronic Effects)

The tert-butyl group at the 5-position of the oxadiazole ring exerts significant control over the reactivity and selectivity of this compound through a combination of steric and electronic effects.

Steric Effects:

The most prominent feature of the tert-butyl group is its large size, which introduces considerable steric hindrance around the C5 position of the oxadiazole ring. researchgate.netrsc.org This bulkiness can impede the approach of reactants, thereby influencing reaction rates and determining the regioselectivity of certain transformations. nih.govnih.gov For instance, in reactions involving nucleophilic attack or cross-coupling at the adjacent C5 position, the tert-butyl group can slow down or even prevent the reaction from occurring. researchgate.net This steric shielding can enhance the stability of the molecule by protecting chemically susceptible groups from enzymatic or chemical attack. researchgate.net In reactions involving the entire heterocyclic ring, such as certain cycloadditions, the steric demand of the tert-butyl group can dictate the orientation of the incoming reactant, leading to a specific regioisomeric product. nih.gov

Electronic Effects:

The tert-butyl group is known to be an electron-donating group through induction (a positive inductive effect, +I). nih.gov This effect arises from the polarization of the sigma bonds between the carbon atoms of the tert-butyl group and the C5 atom of the oxadiazole ring. By donating electron density to the ring, the tert-butyl group can influence the electronic properties of the heterocycle.

This electron donation can:

Increase the electron density of the oxadiazole ring, which can affect its reactivity towards electrophiles and nucleophiles.

Raise the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) . An increase in the LUMO energy level has been observed in other heterocyclic systems upon introduction of a tert-butyl group. nih.govrsc.org

Modulate redox properties . In related donor-acceptor systems, the introduction of tert-butyl groups has been shown to have a noticeable influence on the oxidation and reduction potentials of the molecule. nih.gov

The combination of these steric and electronic factors makes the tert-butyl group a critical substituent for tuning the reactivity of the this compound molecule. It not only provides structural rigidity but also actively participates in directing the outcomes of chemical reactions. nih.gov

Table 2: Summary of the Influence of the tert-Butyl Group

| Effect | Description | Consequence on Reactivity |

| Steric Hindrance | The large size of the group physically blocks access to nearby atoms. | Slows reaction rates at adjacent sites; controls regioselectivity by favoring attack at less hindered positions. researchgate.netnih.gov |

| Electronic Donation (+I) | Donates electron density to the oxadiazole ring via the sigma bond framework. | Modifies the electron density of the ring, potentially raising HOMO/LUMO energy levels and affecting redox potentials. nih.govrsc.org |

Advanced Spectroscopic and Structural Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For 2-Bromo-5-(tert-butyl)-1,3,4-oxadiazole, both ¹H and ¹³C NMR spectroscopy would provide definitive information about its molecular framework.

In the ¹H NMR spectrum, the tert-butyl group is expected to exhibit a characteristic singlet peak, typically in the upfield region (around δ 1.4-1.5 ppm), due to the nine equivalent protons. The chemical shift of this peak is influenced by the electronic environment of the oxadiazole ring.

The ¹³C NMR spectrum would reveal the carbon skeleton of the molecule. The carbon atoms of the tert-butyl group would appear as two distinct signals: one for the quaternary carbon and another for the three equivalent methyl carbons. The two carbons of the 1,3,4-oxadiazole (B1194373) ring are expected to resonate at lower field (typically in the range of δ 150-170 ppm) due to their deshielded nature within the heterocyclic system and the influence of the electronegative nitrogen and oxygen atoms, as well as the bromine substituent. The specific chemical shifts of these carbons are diagnostic of the substitution pattern on the oxadiazole ring.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~1.45 | Singlet | -C(CH₃)₃ |

| ¹³C | ~30 | Quartet | -C(C H₃)₃ |

| ¹³C | ~35 | Singlet | -C (CH₃)₃ |

| ¹³C | ~155 | Singlet | C5 of Oxadiazole |

| ¹³C | ~165 | Singlet | C2 of Oxadiazole |

Note: These are predicted values based on general knowledge of similar structures. Actual experimental values may vary.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

While specific X-ray crystallographic data for this compound is not available in the reviewed literature, analysis of related 1,3,4-oxadiazole structures allows for predictions of its solid-state behavior. X-ray crystallography would provide unequivocal proof of the molecular structure in the solid state, including bond lengths, bond angles, and the planarity of the oxadiazole ring.

Analysis of Crystal Packing Motifs and Supramolecular Assembly

The crystal packing of this compound would be dictated by a combination of steric effects from the bulky tert-butyl group and various non-covalent interactions. It is anticipated that the molecules would arrange in a manner that maximizes packing efficiency while accommodating the steric demands of the tert-butyl substituent. The planar oxadiazole ring could facilitate π-π stacking interactions, leading to the formation of one- or two-dimensional supramolecular assemblies. The presence of the bromine atom could also lead to specific halogen bonding interactions, further influencing the crystal packing.

Quantification of Non-Covalent Interactions (e.g., C-H...N, π-π Stacking)

A detailed analysis of the crystal structure would allow for the quantification of various non-covalent interactions that stabilize the crystal lattice. These interactions play a critical role in determining the physical properties of the compound, such as melting point and solubility.

C-H...N Interactions: The hydrogen atoms of the tert-butyl group could act as weak hydrogen bond donors, forming C-H...N interactions with the nitrogen atoms of the oxadiazole ring of neighboring molecules.

Halogen Bonding: The bromine atom, with its electropositive σ-hole, could act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules, such as the nitrogen or oxygen atoms of the oxadiazole ring.

Table 2: Potential Non-Covalent Interactions in the Crystal Structure of this compound

| Interaction Type | Donor | Acceptor | Predicted Distance/Geometry |

|---|---|---|---|

| C-H...N Hydrogen Bond | C-H (tert-butyl) | N (oxadiazole) | H...N distance of ~2.5-2.8 Å |

| π-π Stacking | Oxadiazole Ring | Oxadiazole Ring | Centroid-centroid distance of ~3.5-4.0 Å |

Infrared (IR) and Mass Spectrometry for Vibrational and Precise Molecular Weight Analysis

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C-H stretching and bending vibrations of the tert-butyl group, as well as vibrations associated with the 1,3,4-oxadiazole ring.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| ~2970-2870 | C-H stretching (tert-butyl) |

| ~1620-1580 | C=N stretching (oxadiazole) |

| ~1470-1450 | C-H bending (tert-butyl) |

| ~1250-1200 | C-O-C stretching (oxadiazole) |

| ~1050-1000 | Ring vibrations (oxadiazole) |

Mass spectrometry (MS) is used to determine the precise molecular weight of a compound and can provide information about its fragmentation pattern, which aids in structural confirmation. High-resolution mass spectrometry (HRMS) would confirm the elemental composition of this compound. The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio).

Table 4: Predicted Mass Spectrometry Data for this compound

| Analysis | Expected Result |

|---|---|

| Molecular Formula | C₆H₉BrN₂O |

| Molecular Weight | 204.05 g/mol (for ⁷⁹Br) and 206.05 g/mol (for ⁸¹Br) |

| HRMS (m/z) | [M+H]⁺ showing isotopic peaks corresponding to the formula C₆H₁₀BrN₂O⁺ |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. nih.govresearchgate.net Methods like the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional combined with a suitable basis set such as 6-311++G(d,p) are commonly employed to achieve a balance between accuracy and computational cost for organic molecules. mdpi.comacs.org

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For 2-Bromo-5-(tert-butyl)-1,3,4-oxadiazole, this process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule.

Table 1: Representative Calculated Geometrical Parameters for a 2,5-Disubstituted 1,3,4-Oxadiazole (B1194373) Ring

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | O1-C2 | ~ 1.36 Å |

| C2-N3 | ~ 1.30 Å | |

| N3-N4 | ~ 1.41 Å | |

| N4-C5 | ~ 1.30 Å | |

| C5-O1 | ~ 1.36 Å | |

| Bond Angle | C5-O1-C2 | ~ 103° |

| O1-C2-N3 | ~ 115° | |

| C2-N3-N4 | ~ 104° | |

| Dihedral Angle | C5-O1-C2-N3 | ~ 0° (Planar) |

Note: These are typical values for the 1,3,4-oxadiazole ring scaffold derived from DFT studies on related molecules and serve as an illustrative example.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. youtube.comnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, so its energy level is related to the molecule's nucleophilicity. youtube.com The LUMO is an electron acceptor, and its energy level relates to electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. mdpi.com A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. For this compound, the electron-withdrawing nature of the bromine atom and the oxadiazole ring itself would be expected to lower the energy of both the HOMO and LUMO compared to a non-halogenated analogue.

Table 2: Illustrative Frontier Molecular Orbital Energies from a DFT Study of a 1,3,4-Oxadiazole Derivative

| Orbital | Energy (eV) | Role in Reactivity |

| HOMO | -7.02 | Electron Donor / Nucleophilicity |

| LUMO | -1.55 | Electron Acceptor / Electrophilicity |

| Energy Gap (ΔE) | 5.47 | Chemical Reactivity / Stability |

Note: Data is illustrative and based on findings for related oxadiazole structures to demonstrate the output of FMO analysis. nih.govmdpi.com

The 1,3,4-oxadiazole ring is a five-membered heterocycle, and its degree of aromaticity is a subject of theoretical interest. rroij.com Aromaticity contributes significantly to a molecule's thermodynamic stability. Computational methods can predict aromaticity using indices like the Harmonic Oscillator Model of Aromaticity (HOMA), which is based on geometric parameters (bond lengths), and Nucleus-Independent Chemical Shift (NICS), which is a magnetic criterion.

Studies on the 1,3,4-oxadiazole ring have shown conflicting results between these methods. The HOMA index often suggests a non-aromatic character for the ring, while NICS calculations predict a relatively high degree of aromaticity. researchgate.net This discrepancy highlights the complex electronic nature of the oxadiazole scaffold. Regardless of the specific index, the presence of π-electron delocalization within the ring confers a degree of stability that is crucial for its use as a core scaffold in medicinal chemistry. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov For a molecule like this compound, MD simulations can provide insights into the conformational flexibility of the tert-butyl group. By simulating the molecule's behavior in different environments (e.g., in a vacuum or solvated in water), researchers can understand how the bulky tert-butyl group rotates and what its preferred orientations are relative to the planar oxadiazole ring.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. nih.govmdpi.com The bromine atom on the oxadiazole ring is a potential halogen bond donor. MD simulations could model how this compound interacts with itself or with other molecules, such as biological targets, by forming halogen bonds or other non-covalent interactions. This is particularly relevant in drug design, where understanding how a ligand binds to a protein is essential. nih.gov

Reactivity Descriptors and Reaction Pathway Modeling

Global reactivity descriptors, derived from the energies of frontier orbitals, provide a quantitative measure of a molecule's reactivity. nih.govresearchgate.net Key descriptors include:

Chemical Potential (μ): Measures the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Electrophilicity Index (ω): A global measure of a molecule's ability to act as an electrophile.

Computational Structure-Activity Relationship (SAR) Studies for Scaffold Design

The 1,3,4-oxadiazole ring is considered a "privileged scaffold" in medicinal chemistry due to its favorable physicochemical properties and its presence in numerous bioactive compounds. nih.govoaji.net Computational Structure-Activity Relationship (SAR) studies are essential for designing new drugs based on this scaffold. tandfonline.com

For this compound, a computational SAR study would involve systematically modifying its structure and calculating the effect of these modifications on a predicted biological activity. Research has shown that the substituents at the 2- and 5-positions of the oxadiazole ring are critical for defining its pharmacological profile. mdpi.com

A typical computational SAR study might explore:

Halogen Variation: Replacing the bromine at the 2-position with other halogens (F, Cl, I) or with hydrogen bond donors/acceptors to probe the importance of halogen bonding and electronic effects.

Alkyl Group Modification: Replacing the tert-butyl group at the 5-position with other alkyl groups (e.g., methyl, isopropyl) or with aryl groups to modulate properties like lipophilicity, steric bulk, and potential for π-π stacking interactions.

These in silico modifications help build a predictive model that links specific structural features to biological activity, guiding the synthesis of more potent and selective drug candidates. researchgate.net

Advanced Applications and Material Science Potential of 1,3,4 Oxadiazoles with Emphasis on Structural Features Relevant to 2 Bromo 5 Tert Butyl 1,3,4 Oxadiazole

Role in Scintillating Materials and Luminescent Systems

Derivatives of 1,3,4-oxadiazole (B1194373) are recognized for their valuable optical properties, which makes them suitable for use as organic scintillators, laser dyes, and optical brighteners. mdpi.com The 1,2-diazole fragment within the molecule functions as an electron-withdrawing group, which can lead to an increased quantum yield of fluorescence and improved molecular stability. mdpi.com These properties are foundational to their application in luminescent systems.

The inherent fluorescence of the 1,3,4-oxadiazole core is a key feature. For instance, star-shaped molecules with a 1,3,4-oxadiazole core have been shown to exhibit strong blue fluorescence. acs.orgacs.org The emission characteristics can be tuned by modifying the substituents on the oxadiazole ring. In 2-Bromo-5-(tert-butyl)-1,3,4-oxadiazole, the electron-withdrawing bromine atom and the electron-donating tert-butyl group would modulate the electronic structure of the oxadiazole ring, influencing the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and thus the emission wavelength. The bromine atom also provides a reactive site for attaching various chromophoric groups to create more complex luminescent molecules with tailored properties.

Applications in Dyestuff Industry and Optical Materials

The structural and electronic characteristics of 1,3,4-oxadiazoles make them valuable components in the synthesis of dyes. mdpi.com Azo dyes incorporating the 1,3,4-oxadiazole moiety have been developed for coloring polyester, where they can enhance both the color properties and the mechanical strength of the material. researchgate.net The 1,3,4-thiadiazole (B1197879) ring, a close analogue, has also been used in azo dyes for applications in the dyestuff industry. mdpi.comekb.eg

In the case of this compound, its utility in the dyestuff industry would primarily be as an intermediate. The bromo group can be readily substituted through nucleophilic aromatic substitution or used in palladium-catalyzed cross-coupling reactions to link the oxadiazole core to a chromophoric system, such as an azo group or other conjugated structures. This allows for the creation of new dye molecules where the oxadiazole unit can act as an electron-accepting component or a rigid linker, helping to fine-tune the color and performance properties of the final dye.

Development as Components in Organic Electronics (e.g., Liquid Crystals, Diodes, Solar Cells)

The 1,3,4-oxadiazole moiety is a cornerstone in the field of organic electronics due to its electron-deficient nature, high photoluminescence quantum yield, and excellent thermal and chemical stabilities. rsc.org These properties make it an ideal building block for materials used in a variety of electronic devices.

Liquid Crystals: 1,3,4-oxadiazole derivatives have been extensively investigated as liquid crystals. rsc.org Their rigid, linear structure is conducive to the formation of various mesophases, including nematic, smectic, and columnar phases. rsc.orgtandfonline.com Star-shaped molecules with an oxadiazole core have been synthesized and found to exhibit enantiotropic columnar mesophases over a broad temperature range, with the liquid crystalline phases showing strong blue fluorescence. acs.orgacs.org The bulky tert-butyl group in this compound would influence the molecular shape and packing, which are critical factors in determining the type and stability of the liquid crystalline phase.

Diodes (OLEDs): In the realm of organic light-emitting diodes (OLEDs), 2,5-diaryl-1,3,4-oxadiazoles are well-established as efficient electron-transporting and hole-blocking materials. rsc.orgrsc.orgresearchgate.net Their high electron affinity and thermal stability contribute to the performance and longevity of OLED devices. researchgate.net The oxadiazole core has been incorporated into emitter molecules, often paired with a hole-transporting unit like triphenylamine, to create materials that emit strong blue-green light. acs.org A series of 1,3,4-oxadiazole-based emitters for OLEDs demonstrated that the emission color could be tuned from sky-blue to blue by altering the substituents on the oxadiazole ring. acs.org The bromine atom on this compound is a key feature for this application, as it allows for the use of cross-coupling reactions to synthesize the complex molecular architectures required for high-efficiency OLED materials. rsc.org

| Device Application | Role of 1,3,4-Oxadiazole Core | Key Research Findings |

| Liquid Crystals | Forms rigid aromatic core | Exhibits rich mesophases (nematic, smectic, columnar) with high thermal stability. rsc.orgrsc.org |

| OLEDs | Electron-transporting/hole-blocking layer, Emitter | Acts as a good electron-transporter; emission color can be tuned by substitution. rsc.orgacs.org |

| Solar Cells | Photosensitizer, π-spacer, Hole-transport material | Used as a π-conjugation system bridging donor-acceptor moieties in DSSCs. researchgate.netscispace.com |

Solar Cells: The 1,3,4-oxadiazole ring is also a component in sensitizer (B1316253) dyes for dye-sensitized solar cells (DSSCs). researchgate.netscispace.com In these systems, the oxadiazole moiety often serves as a π-conjugated spacer, bridging an electron-donating part of the molecule with an electron-accepting and anchoring group. researchgate.netscispace.com This architecture facilitates efficient charge separation and injection into the semiconductor. Theoretical studies have been used to evaluate novel metal-free 1,3,4-oxadiazole compounds for their potential as organic dyes in DSSCs. proquest.com Some derivatives have also shown potential as hole-transporting materials in perovskite solar cells. researchgate.net

Agricultural Chemical Applications (e.g., Herbicides, Insecticides, Fungicides)

The 1,3,4-oxadiazole scaffold is a well-known pharmacophore in the development of agrochemicals. mdpi.comdoaj.orgresearchgate.net Its derivatives have demonstrated a wide spectrum of biological activities, leading to their use as herbicides, insecticides, and fungicides. ontosight.aimdpi.com

Herbicides: Classic 1,3,4-oxadiazole derivatives like oxadiazone have been successfully developed as herbicides. ctu.edu.vn For example, combining a 1,3,4-oxadiazole with a 3,5-dihalophenoxypyridine has been shown to produce compounds with significant herbicidal activity against weeds like Echinochloa cruss-galli. mdpi.com

Insecticides: Compounds containing the 1,3,4-oxadiazole ring have been reported as potent insecticides. researchgate.net Derivatives grafted on chitosan (B1678972) have shown good insecticidal activity against the cotton leafworm Spodoptera littoralis. nih.gov Research has also demonstrated that fraxinellone-based thioethers and trifluoromethyl pyridine (B92270) analogues containing 1,3,4-oxadiazole moieties exhibit notable insecticidal effects against the oriental armyworm, Mythimna separata. researchgate.net

Fungicides: The 1,3,4-oxadiazole nucleus is a key structural component in many antifungal agents. mdpi.comctu.edu.vn A series of psoralen (B192213) derivatives incorporating a 1,3,4-oxadiazole moiety were designed and found to have excellent in vitro fungicidal activity against Botrytis cinerea. acs.org Other studies have focused on developing 1,3,4-oxadiazole derivatives to control maize diseases caused by pathogens such as Rhizoctonia solani and Exserohilum turcicum, with some compounds showing significantly better activity than the commercial fungicide carbendazim. nih.govbohrium.com

| Agrochemical Class | Target Organism/Pest | Example/Finding |

| Herbicides | Echinochloa cruss-galli (barnyard grass) | Combination with 3,5-dihalophenoxypyridines shows effective activity. mdpi.com |

| Insecticides | Mythimna separata (oriental armyworm) | Fraxinellone-based thioethers with 1,3,4-oxadiazole moieties are potent. researchgate.net |

| Fungicides | Botrytis cinerea (gray mold) | Psoralen-based 1,3,4-oxadiazoles show excellent in vitro activity. acs.org |

| Fungicides | Exserohilum turcicum (maize pathogen) | Certain derivatives are ~3 times more active than carbendazim. nih.gov |

The lipophilic tert-butyl group in this compound could be advantageous in agrochemical design, potentially enhancing the compound's ability to penetrate the waxy cuticles of plants or the cell membranes of insects and fungi. The bromo-substituent provides a convenient point for chemical modification to optimize biological activity and selectivity.

Potential as Corrosion Inhibitors

Derivatives of 1,3,4-oxadiazole have emerged as a significant class of corrosion inhibitors, particularly for mild steel in acidic environments like hydrochloric and sulfuric acid solutions. acs.orgresearchgate.netsemanticscholar.org The effectiveness of these compounds stems from their ability to adsorb onto the metal surface, forming a protective film that blocks the active sites for corrosion. acs.org

The inhibition mechanism involves heteroatoms (nitrogen and oxygen) and the π-electrons of the aromatic oxadiazole ring, which can interact with the vacant d-orbitals of the iron atoms on the steel surface. This adsorption can occur through both physisorption and chemisorption. jocpr.com Studies using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy have shown that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. acs.orgnih.gov Inhibition efficiencies exceeding 98% have been reported for some 1,3,4-oxadiazole derivatives at concentrations as low as 500 ppm. researchgate.netnih.gov

For this compound, the presence of the heteroatoms in the ring is the primary feature for corrosion inhibition. The tert-butyl group could influence the adsorption process by affecting the compound's solubility in the corrosive medium and the orientation of the molecule on the metal surface.

Exploration as Bioisosteric Replacements in Chemical Design for Enhanced Chemical Stability and Modulation of Properties

In medicinal and chemical design, the 1,3,4-oxadiazole ring is widely used as a bioisostere for amide and ester functionalities. mdpi.comcambridgemedchemconsulting.com Bioisosteric replacement is a strategy used to modify a lead compound by replacing a specific group with another that has similar physical or chemical properties, with the goal of improving the molecule's pharmacological or pharmacokinetic profile. nih.gov

Replacing a metabolically labile ester or amide group with the chemically robust 1,3,4-oxadiazole ring can lead to several advantages:

Enhanced Metabolic Stability: The oxadiazole ring is resistant to hydrolysis by esterases and amidases, which can increase the compound's in vivo half-life. mdpi.comresearchgate.net

Improved Physicochemical Properties: This substitution can modulate properties like lipophilicity and hydrogen bonding capacity, potentially improving solubility and membrane permeability. mdpi.comnih.gov

Maintained or Improved Biological Activity: The oxadiazole ring can mimic the steric and electronic properties of the original group, allowing it to maintain necessary interactions with biological targets like enzymes or receptors. nih.govunifi.it

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes for Functionalized 1,3,4-Oxadiazoles

The synthesis of 1,3,4-oxadiazole (B1194373) derivatives has traditionally relied on methods that often involve hazardous reagents and generate significant waste. nih.gov Future research will increasingly focus on the development of novel and sustainable synthetic routes that are environmentally benign. nih.goveurekaselect.com Green chemistry approaches, such as microwave-assisted synthesis, grinding techniques, and the use of eco-friendly solvents and catalysts, are poised to become standard practice. nih.govnih.govresearchgate.netresearchgate.net

Key areas for future development include:

Catalyst-based and Catalyst-free Methods: Exploring new, non-toxic catalysts and developing catalyst-free reaction conditions will be crucial for minimizing environmental impact. nih.gov

Electrochemical Synthesis: This innovative technique offers a green alternative by using electricity to drive chemical reactions, reducing the need for chemical reagents. nih.gov

Solvent-free Conditions: Methods like grinding avoid the use of organic solvents, making the synthesis process cleaner and more cost-effective. researchgate.netresearchgate.net

One-pot Reactions: Designing multi-component, one-pot syntheses can significantly improve efficiency by reducing the number of reaction steps and purification processes. nih.govjchemrev.com

These sustainable methodologies not only address environmental concerns but also offer benefits in terms of scalability, cost-effectiveness, and ease of purification. nih.gov

Exploration of Under-explored Reactivity Profiles at C-2 and C-5 Positions

The functionalization of the 1,3,4-oxadiazole ring at the C-2 and C-5 positions is critical for tuning its chemical and biological properties. While the bromine atom in 2-bromo-5-(tert-butyl)-1,3,4-oxadiazole provides a reactive handle for nucleophilic substitution, there remains a vast, under-explored landscape of reactivity at these positions.

Future research should focus on:

C-H Functionalization: Direct C-H activation and functionalization of the oxadiazole ring would provide a more atom-economical approach to creating diverse derivatives compared to traditional cross-coupling reactions that require pre-functionalized starting materials. jchemrev.com

Novel Coupling Reactions: Expanding the scope of metal-catalyzed cross-coupling reactions beyond standard methods will enable the introduction of a wider variety of substituents. rsc.org Palladium-catalyzed Suzuki cross-coupling reactions have already shown promise in synthesizing complex quinazolinylphenyl-1,3,4-oxadiazole derivatives. nih.gov

Ring-opening and Rearrangement Reactions: Investigating the conditions under which the 1,3,4-oxadiazole ring can be opened and rearranged to form other heterocyclic systems could lead to the discovery of novel chemical transformations and molecular scaffolds.

A deeper understanding of the reactivity at the C-2 and C-5 positions will unlock new possibilities for creating complex molecules with tailored properties for specific applications.

Advanced Computational Modeling for Predictive Design of Oxadiazole-Based Systems

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. mdpi.comnih.govnih.gov For 1,3,4-oxadiazole derivatives, advanced computational modeling offers the potential to predict molecular properties and guide the design of new compounds with enhanced performance.

Future efforts in this area should include:

Density Functional Theory (DFT) Studies: DFT calculations can provide valuable insights into the electronic structure, stability, and reactivity of oxadiazole derivatives, helping to rationalize experimental observations and predict the properties of new molecules. mdpi.comnih.govresearchgate.net

Molecular Docking and Dynamics Simulations: These techniques are crucial for predicting the binding modes and affinities of oxadiazole-based ligands with biological targets, thereby accelerating the discovery of new therapeutic agents. mdpi.comnih.govnih.govresearchgate.net Molecular docking has been used to study potential anticonvulsant and anticancer activities of oxadiazole derivatives. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis: QSAR models can correlate the structural features of oxadiazole derivatives with their biological activities, enabling the predictive design of more potent compounds. nih.govresearchgate.net

Predictive Toxicology: In-silico approaches are being developed to predict the toxicity of chemical compounds, which can help in the early stages of drug development to identify potentially harmful candidates. jcchems.com

By leveraging these computational tools, researchers can move towards a more rational and predictive approach to designing oxadiazole-based systems, saving time and resources in the experimental phase.

Integration into Novel Material Science Architectures and Functional Devices

The unique electronic and photophysical properties of the 1,3,4-oxadiazole ring make it an attractive building block for advanced materials. researchgate.netnih.govmdpi.com These compounds have shown promise as electron-transporting materials, making them suitable for applications in organic electronics. rsc.orglifechemicals.com

Future research will focus on integrating oxadiazole moieties into:

Organic Light-Emitting Diodes (OLEDs): 2,5-Diaryl-1,3,4-oxadiazoles are good electron-transporters and have been investigated for use in OLEDs. rsc.orgresearchgate.net Further research can optimize their performance and lead to more efficient and stable devices.

Polymers: Incorporating the 1,3,4-oxadiazole ring into polymer backbones can enhance thermal stability and introduce desirable electronic properties. researchgate.netlifechemicals.comcambridge.org These polymers could find applications as heat-resistant materials or in electronic devices. researchgate.netlifechemicals.com

Sensors and Dyes: The fluorescent properties of some oxadiazole derivatives make them candidates for use as sensors or laser dyes. researchgate.netmdpi.comlifechemicals.com

Functional Scaffolds: The rigid and planar structure of the oxadiazole ring can be used to construct well-defined molecular architectures for various material applications. scispace.com

The versatility of the 1,3,4-oxadiazole core provides a rich platform for the development of new materials with tailored optical, electronic, and thermal properties for a wide range of technological applications.

Synergistic Approaches Combining Synthetic and Theoretical Methodologies for Rational Design

The most rapid and efficient progress in the field of 1,3,4-oxadiazoles will be achieved through the close integration of synthetic chemistry and theoretical modeling. acs.orgnih.govresearchgate.net This synergistic approach allows for a feedback loop where computational predictions guide experimental work, and experimental results are used to refine and validate theoretical models.

Future research should embrace this integrated strategy to:

Design Novel Therapeutics: Computational screening of virtual libraries of oxadiazole derivatives can identify promising candidates for specific biological targets, which can then be synthesized and tested experimentally. acs.orgrsc.orgnih.gov

Develop New Materials: Theoretical calculations can predict the electronic and optical properties of new oxadiazole-based materials, guiding synthetic chemists in creating materials with desired functionalities for applications like OLEDs or sensors. bohrium.comresearchgate.net

Elucidate Reaction Mechanisms: Combining experimental studies with computational analysis can provide a deeper understanding of the mechanisms of synthetic reactions, leading to the development of more efficient and selective methods.

By fostering a collaborative environment where experimentalists and theoreticians work hand-in-hand, the scientific community can accelerate the pace of discovery and unlock the full potential of this compound and the broader family of 1,3,4-oxadiazole derivatives.

Q & A

Q. Basic

- NMR : H NMR confirms tert-butyl protons as a singlet at δ 1.35–1.40 ppm, while bromine’s electronegativity deshields adjacent oxadiazole protons (δ 8.20–8.50 ppm). C NMR identifies the oxadiazole ring carbons at 165–170 ppm.

- X-ray crystallography : Single-crystal studies reveal planar oxadiazole rings (torsion angles < 5°) and intermolecular Br···S interactions (3.3–3.5 Å), critical for understanding packing efficiency and stability .

- Mass spectrometry : High-resolution ESI-MS shows [M+H] peaks with isotopic patterns matching Br/Br ratios (1:1) .

How can structure-activity relationship (SAR) studies guide the design of 1,3,4-oxadiazole derivatives with enhanced anticancer activity?

Advanced

The tert-butyl group enhances lipophilicity (logP ~3.2), improving membrane permeability, while bromine’s electron-withdrawing effect stabilizes π-π stacking with DNA intercalation sites. SAR studies show:

- Substitution at position 5 : Bulky groups (e.g., tert-butyl) reduce steric hindrance in kinase binding pockets (e.g., EGFR), increasing IC values by 40% compared to methyl groups .

- Bioisosteric replacement : Replacing bromine with trifluoromethyl (-CF) improves metabolic stability but reduces halogen bonding with target proteins (e.g., tubulin), lowering cytotoxicity .

What computational strategies are effective in predicting the ADME properties and binding affinities of this compound?

Q. Advanced

- Molecular docking (AutoDock Vina) : Simulate interactions with EGFR (PDB: 1M17) to identify key residues (e.g., Lys745, Met793) forming hydrogen bonds (<2.0 Å) and halogen bonds (Br···O=C, 3.2 Å).

- ADME prediction (SwissADME) : Moderate hydrophilicity (TPSA 45 Ų) and high GI absorption (94%) suggest oral bioavailability, but P-glycoprotein efflux (logP >3) may limit CNS penetration .

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns; RMSD <2.0 Å indicates stable binding .

How should researchers resolve contradictions in reported biological activity data for 1,3,4-oxadiazole derivatives?

Q. Advanced

- Dose-response validation : Re-evaluate IC values across multiple cell lines (e.g., MCF-7 vs. HepG2) to account for tissue-specific metabolic activation.

- Control for ROS interference : Use antioxidants (e.g., NAC) to distinguish between direct cytotoxicity and oxidative stress-mediated effects .

- Crystallographic validation : Compare binding modes in X-ray structures (e.g., PDB: 4ZAU) to rule out assay artifacts .

What role does this compound play in materials science, particularly in scintillation devices?

Advanced

The planar oxadiazole core and bromine’s heavy atom effect enhance X-ray attenuation, making it suitable for scintillator matrices. When doped into polystyrene (5–10 wt%), it exhibits fluorescence quantum yields of 0.65–0.72 (λ 420 nm), outperforming PBD (0.58) in radiation detection efficiency .

How do substitution patterns at the oxadiazole ring influence reactivity in cross-coupling reactions?

Advanced

Bromine at position 2 facilitates Suzuki-Miyaura couplings with aryl boronic acids (Pd(PPh), KCO, 80°C), yielding biaryl derivatives (75–85%). tert-Butyl groups at position 5 hinder Buchwald-Hartwig aminations due to steric crowding, requiring bulkier ligands (XPhos) for C-N bond formation .

Can 1,3,4-oxadiazole derivatives act as pharmacophore cores in multitargeted drug design?

Advanced

Yes. The oxadiazole ring mimics peptide bonds, serving as a bioisostere for carbamates or esters. Hybridization with quinolones (e.g., ciprofloxacin) via position 2 bromine enhances dual antimicrobial (MIC 0.5 µg/mL vs. S. aureus) and antiproliferative (IC 8 µM vs. A549) activities by targeting DNA gyrase and topoisomerase IV simultaneously .

What strategies improve the thermal and hydrolytic stability of this compound?

Q. Advanced

- Thermal stability : Differential scanning calorimetry (DSC) shows decomposition onset at 220°C. Encapsulation in mesoporous silica (pore size 3 nm) increases stability by 30% via restricted molecular mobility .

- Hydrolytic resistance : tert-Butyl groups shield the oxadiazole ring from nucleophilic attack at pH 7.4 (t >48 hours) .

How does this compound compare to analogous thiadiazole or pyridine derivatives in biological activity?

Q. Advanced

- vs. thiadiazoles : Lower logP (3.2 vs. 4.1) improves aqueous solubility but reduces logBB (blood-brain barrier penetration) by 0.3 units.

- vs. pyridines : Oxadiazole’s higher electronegativity strengthens hydrogen bonding with kinase ATP pockets (ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol for pyridines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.